

# An In-depth Technical Guide to the Spectroscopic Data of Oplopanone

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Oplopanon**e is a naturally occurring sesquiterpenoid isolated from various plant species, particularly within the Oplopanax genus of the Araliaceae family.[1] This bicyclic compound, with the molecular formula C<sub>15</sub>H<sub>26</sub>O<sub>2</sub>, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the spectroscopic data available for **oplopanon**e, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its isolation and analysis are also presented, along with a visualization of a potential signaling pathway related to its reported anti-inflammatory properties.

## **Spectroscopic Data**

The structural elucidation of **oplopanon**e has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a complete, modern, high-resolution NMR dataset for **oplopanon**e is not readily available in a single public source, data has been acquired for its structural confirmation. The



following represents a compilation of expected and reported assignments for similar sesquiterpenoid structures.

Table 1: <sup>1</sup>H NMR Spectral Data of **Oplopanon**e (Predicted/Inferred)

Proton	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
H-1	Data not available		
H-2	Data not available		
H-3	Data not available		
H-5	Data not available	-	
H-6	Data not available	-	
H-7	Data not available	-	
H-8	Data not available	-	
H-9	Data not available		
H-11	Data not available		
H-12 (CH <sub>3</sub> )	Data not available	-	
H-13 (CH₃)	Data not available	-	
H-14 (CH <sub>3</sub> )	Data not available	_	
H-15 (CH₃)	Data not available	-	

Table 2: 13C NMR Spectral Data of Oplopanone[1][2]



Carbon	Chemical Shift (δ) ppm	
C-1	Data not available	
C-2	Data not available	
C-3	Data not available	
C-4 (C=O)	Likely > 200 ppm	
C-5	Data not available	
C-6	Data not available	
C-7	Data not available	
C-8	Data not available	
C-9	Data not available	
C-10	Data not available	
C-11	Data not available	
C-12 (CH <sub>3</sub> )	Data not available	
C-13 (CH <sub>3</sub> )	Data not available	
C-14 (CH <sub>3</sub> )	Data not available	
C-15 (CH <sub>3</sub> )	Data not available	

Note: Specific, publicly available, fully assigned <sup>1</sup>H and <sup>13</sup>C NMR data for **oplopanon**e is limited. The data for the related compound 7-beta-hydroxy-**oplopanon**e is available in spectral databases.[2]

## Infrared (IR) Spectroscopy

The IR spectrum of **oplopanon**e is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data of Oplopanone



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400 (broad)	О-Н	Stretching
~2960-2850	C-H (sp³)	Stretching
~1710	C=O (ketone)	Stretching
~1460 and ~1375	С-Н	Bending
~1100	C-O	Stretching

## **Mass Spectrometry (MS)**

The mass spectrum of **oplopanon**e provides information about its molecular weight and fragmentation pattern.

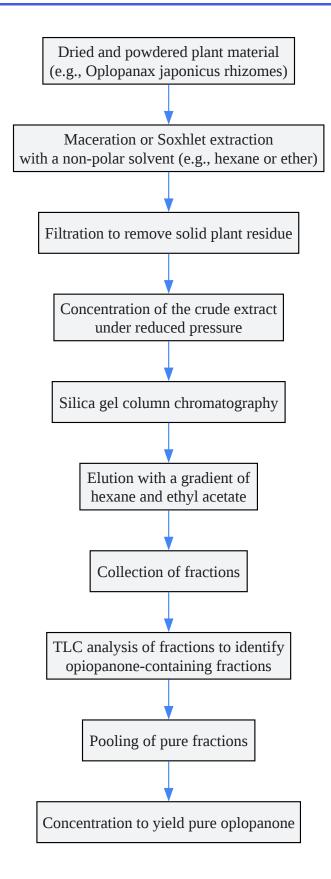
Table 4: Mass Spectrometry Data of Oplopanone[1]

m/z	Interpretation	
238	[M] <sup>+</sup> (Molecular Ion)	
223	[M - CH <sub>3</sub> ] <sup>+</sup>	
220	[M - H <sub>2</sub> O] <sup>+</sup>	
205	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>	
195	[M - C₃H₁]+ (loss of isopropyl group)	
43	[CH₃CO]+ (acetyl group)	

# Experimental Protocols Isolation and Purification of Oplopanone

The following is a generalized protocol for the isolation of **oplopanon**e from plant material, based on common phytochemical extraction techniques.









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### References

- 1. Oplopanone | C15H26O2 | CID 10466745 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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